Cas no 52012-29-0 (Isoschaftoside)

Isoschaftoside structure
Isoschaftoside structure
Product Name:Isoschaftoside
CAS番号:52012-29-0
MF:C26H28O14
メガワット:564.492129325867
CID:820420
PubChem ID:3084995
Update Time:2025-09-20

Isoschaftoside 化学的及び物理的性質

名前と識別子

    • Isoschaftoside
    • Isoshaftoside
    • 4H-1-Benzopyran-4-one, 6-alpha-L-arabinopyranosyl-8-beta-D-glucopyranosyl-5,7-dihydroxy-2-(4-hydroxyphenyl)-
    • (4aS,6aS,8S,9R,11aS,11bS)-4,4,9,11b-tetramethyltetradecahydro-8,11a-methanocyclohepta[a]naphthalen-9-ol
    • 3,17,18-trideoxyaphidicolin
    • 5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one
    • 6-C-Arabinosyl-8-C-glucosylapigenin
    • Apigenin 6-C-α-L-arabinoside 8-C-β-D-glucoside
    • 6-C-alpha-L-Arabinosyl-8-C-beta-D-glucosylapigenin
    • Apigenin 6-C-alpha-L-arabinopyranoside-8-C-beta-D-glucopyranoside
    • 6-C-.ALPHA.-L-ARABINOSYL-8-C-.BETA.-D-GLUCOSYLAPIGENIN
    • 2-(4-HYDROXYPHENYL)-5,7-DIHYDROXY-6-(ALPHA-L-ARABINOPYRANOSYL)-8-(BETA-D-GLUCOPYRANOSYL)-4H-1-BENZOPYRAN-4-ONE
    • apigenin 6-C-arabinoside 8-C-glucoside
    • 1ST158902
    • SCHEMBL5082977
    • 6-(.ALPHA.-L-ARABINOPYRANOSYL)-8-(.BETA.-D-GLUCOPYRANOSYL)-5,7-DIHYDROXY-2-(4-HYDROXYPHENYL)-4H-1-BENZOPYRAN-4-ONE
    • CHEBI:75589
    • AKOS030573652
    • UNII-H27X8715V3
    • CS-0016904
    • 6-C-alpha-L-arabinopyranosyl-8-C-beta-D-glucosylapigenin
    • 52012-29-0
    • DTXSID301317293
    • J376.232G
    • 5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]-6-[(2S,3R,4S,5S)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl]-4H-chromen-4-one
    • CHEMBL2437365
    • FT-0698519
    • MS-30225
    • MFCD00210518
    • APIGENIN 6-C-.ALPHA.-L-ARABINOPYRANOSIDE-8-C-.BETA.-D-GLUCOPYRANOSIDE
    • 5,7,4'-Trihydroxy-6-C-arabinoside-8-C-glucoside flavone
    • H27X8715V3
    • APIGENIN 6-C-.ALPHA.-L-ARABINOSIDE 8-C-.BETA.-D-GLUCOSIDE
    • AC-35000
    • 5,7-DIHYDROXY-2-(4-HYDROXYPHENYL)-8-((2S,3R,4R,5S,6R)-3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)TETRAHYDRO-2H-PYRAN-2-YL)-6-((2S,3R,4S,5S)-3,4,5-TRIHYDROXYTETRAHYDRO-2H-PYRAN-2-YL)-4H-CHROMEN-4-ONE
    • APIGENIN-6-ARABINOSIDE-8-GLUCOSIDE
    • Q27145412
    • HY-N1458
    • 5,7-dihydroxy-2-(4-hydroxyphenyl)-8-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)-6-((2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl)chromen-4-one
    • DA-64567
    • 6-Arabinopyranosyl-8-galactopyranosylapigenin
    • Isoschaftoside4H-1-Benzopyran-4-one, 6-alpha-L-arabinopyranosyl-8-beta-D-glucopyranosyl-5,7-dihydroxy-2-(4-hydroxyphenyl)-
    • 5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one
    • 6-a-L-Arabinopyranosyl-8-b-D-galactopyranosyl-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one, 9CI
    • 6-(ALPHA-L-ARABINOPYRANOSYL)-8-(BETA-D-GLUCOPYRANOSYL)-5,7-DIHYDROXY-2-(4-HYDROXYPHENYL)-4H-1-BENZOPYRAN-4-ONE
    • APIGENIN 6-C-ALPHA-L-ARABINOSIDE 8-C-BETA-D-GLUCOSIDE
    • 6-Arabinosyl-8-galactosylapigenin
    • 6-Arabinopyranosyl-8-galactopyranosyl-4',5,7-trihydroxyflavone
    • 5,7-dihydroxy-2-(4-hydroxyphenyl)-8-((2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)-6-((2S,4S,5S)-3,4,5-trihydroxyoxan-2-yl)chromen-4-one
    • MDL: MFCD00210518
    • インチ: 1S/C26H28O14/c27-6-13-18(32)21(35)23(37)26(40-13)16-20(34)15(25-22(36)17(31)11(30)7-38-25)19(33)14-10(29)5-12(39-24(14)16)8-1-3-9(28)4-2-8/h1-5,11,13,17-18,21-23,25-28,30-37H,6-7H2/t11-,13+,17-,18+,21-,22+,23+,25-,26-/m0/s1
    • InChIKey: OVMFOVNOXASTPA-VYUBKLCTSA-N
    • ほほえんだ: O1[C@H](CO)[C@H]([C@@H]([C@H]([C@@H]1C1=C2C(C(C=C(C3C=CC(=CC=3)O)O2)=O)=C(C(=C1O)[C@H]1[C@@H]([C@H]([C@H](CO1)O)O)O)O)O)O)O

計算された属性

  • せいみつぶんしりょう: 564.14800
  • どういたいしつりょう: 564.147906
  • 同位体原子数: 0
  • 水素結合ドナー数: 10
  • 水素結合受容体数: 14
  • 重原子数: 40
  • 回転可能化学結合数: 4
  • 複雑さ: 938
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 9
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 57
  • 疎水性パラメータ計算基準値(XlogP): -2.2
  • トポロジー分子極性表面積: 247
  • ぶんしりょう: 564.5

じっけんとくせい

  • 色と性状: Yellow powder
  • 密度みつど: 1.766
  • ゆうかいてん: No data available
  • ふってん: 935°C at 760 mmHg
  • フラッシュポイント: 314.3°C
  • 屈折率: 1.758
  • PSA: 250.97000
  • LogP: -1.75430

Isoschaftoside 価格詳細 >>

関連分類 No. Product Name Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
MedChemExpress
HY-N1458-5mg
Isoschaftoside
52012-29-0 99.95%
5mg
¥1660 2025-04-16
MedChemExpress
HY-N1458-10mg
Isoschaftoside
52012-29-0 99.95%
10mg
¥2500 2025-04-16
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
BZP1119-20mg
Isoschaftoside
52012-29-0 HPLC≥98%
20mg
¥1920元 2023-09-15
ChemFaces
CFN92029-20mg
Isoschaftoside
52012-29-0 >=98%
20mg
$288 2021-07-22
ChemScence
CS-0016904-5mg
Isoschaftoside
52012-29-0 98.70%
5mg
$336.0 2022-04-27
ChemScence
CS-0016904-10mg
Isoschaftoside
52012-29-0 98.70%
10mg
$571.0 2022-04-27
DC Chemicals
DCY-153-20 mg
Isoschaftoside
52012-29-0 >98%, Standard References Grade
20mg
$280.0 2022-02-28
TRC
I214325-0.5mg
Isoschaftoside
52012-29-0
0.5mg
$ 105.00 2022-06-04
TRC
I214325-1mg
Isoschaftoside
52012-29-0
1mg
$ 165.00 2022-06-04
TRC
I214325-2.5mg
Isoschaftoside
52012-29-0
2.5mg
$ 330.00 2022-06-04

Isoschaftoside サプライヤー

Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:52012-29-0)Isoschaftoside
注文番号:A1203703
在庫ステータス:in Stock
はかる:25mg/50mg
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 02:51
価格 ($):229.0/381.0
Email:sales@amadischem.com

Isoschaftoside 関連文献

推奨される供給者
Amadis Chemical Company Limited
(CAS:52012-29-0)Isoschaftoside
A1203703
清らかである:99%/99%
はかる:25mg/50mg
価格 ($):229.0/381.0
Email